molecular formula C19H17Cl2N3O2S2 B12151493 N-(3,5-dichlorophenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(3,5-dichlorophenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12151493
M. Wt: 454.4 g/mol
InChI Key: HAOHSTMMFMOKSF-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features The compound N-(3,5-dichlorophenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (molecular formula: C₁₉H₁₇Cl₂N₃O₂S₂; molecular weight: 456.39 g/mol) is a thieno[2,3-d]pyrimidin-4-one derivative with a sulfanylacetamide side chain . Key structural attributes include:

  • Core: A fused thienopyrimidinone ring system with 5,6-dimethyl and 4-oxo substituents.
  • Substituents: A 3-(prop-2-en-1-yl) group at position 3 of the thienopyrimidinone ring. An N-linked 3,5-dichlorophenyl group on the acetamide moiety.

Potential Applications Thienopyrimidinones are widely investigated for their biological activities, including kinase inhibition and antimicrobial properties.

Properties

Molecular Formula

C19H17Cl2N3O2S2

Molecular Weight

454.4 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C19H17Cl2N3O2S2/c1-4-5-24-18(26)16-10(2)11(3)28-17(16)23-19(24)27-9-15(25)22-14-7-12(20)6-13(21)8-14/h4,6-8H,1,5,9H2,2-3H3,(H,22,25)

InChI Key

HAOHSTMMFMOKSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)CC=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may include:

    Formation of the thienopyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the dichlorophenyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the acetamide moiety: This can be done through amide bond formation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This may involve the conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or other reducible functionalities.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula: C18H17Cl2N3O2SC_{18}H_{17}Cl_2N_3O_2S. Its structure features a dichlorophenyl group and a thieno[2,3-d]pyrimidin moiety, which contribute to its biological activity. The compound's synthesis typically involves straightforward chemical reactions utilizing commercially available reagents.

Anticancer Potential

Recent studies have highlighted the anticancer properties of N-(3,5-dichlorophenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide. In vitro evaluations have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Case Study : A study conducted by the National Cancer Institute (NCI) evaluated the compound's efficacy against a panel of human tumor cells. The results indicated an average growth inhibition rate of approximately 50% at concentrations around 10510^{-5} M, suggesting its potential as an antitumor agent .

Anti-inflammatory Activity

In silico molecular docking studies have suggested that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The docking results indicate favorable interactions between the compound and the enzyme's active site .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerGrowth inhibition in tumor cellsNCI Study
Anti-inflammatoryPotential 5-LOX inhibitionMolecular Docking Study

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Variations Reference
Target Compound (as above) C₁₉H₁₇Cl₂N₃O₂S₂ 456.39 3-(prop-2-en-1-yl), 3,5-dichlorophenyl
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide C₂₆H₂₅ClN₃O₂S₂ 518.07 Cyclopenta-fused ring, 4-chlorophenyl, 3,5-dimethylphenyl
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide C₁₃H₁₁Cl₂N₃O₂S 344.21 Simplified pyrimidinone core, 2,3-dichlorophenyl, methyl at position 4
N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide C₂₉H₃₂N₃O₃S₂ 558.71 Hexahydrobenzothieno ring, 4-ethoxyphenyl, 3,5-dimethylphenyl

Key Structural Differences and Implications

Core Modifications: The cyclopenta-fused analogue () introduces a bicyclic system, likely increasing rigidity and altering solubility compared to the monocyclic target compound. The hexahydrobenzothieno derivative () incorporates a saturated ring system, which may enhance metabolic stability by reducing oxidative degradation.

Substituent Effects :

  • Chlorine vs. Methyl/Ethoxy Groups :
  • The target compound’s 3,5-dichlorophenyl group enhances lipophilicity (logP) compared to the 3,5-dimethylphenyl () or 4-ethoxyphenyl () analogues.
  • The 4-ethoxy group in introduces steric bulk and may improve solubility via polar interactions.

Sulfanylacetamide Linker :

  • All compounds retain the sulfanyl bridge, critical for maintaining hydrogen-bonding capacity with biological targets. However, steric effects from substituents (e.g., cyclopenta ring in ) could restrict conformational flexibility.

Hypothetical Pharmacological Implications

While direct biological data are absent in the evidence, structural trends suggest:

  • Target Selectivity : The dichlorophenyl group in the target compound may favor interactions with hydrophobic binding pockets in enzymes (e.g., kinases), whereas the ethoxyphenyl group in could engage in polar interactions.
  • Metabolic Stability : The prop-2-en-1-yl group in the target compound may confer susceptibility to oxidation, whereas saturated analogues (e.g., ) might exhibit longer half-lives.

Biological Activity

The compound N-(3,5-dichlorophenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic derivative of thieno[2,3-d]pyrimidine that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure:

  • Molecular Formula: C21H17Cl2N3O3S2
  • Molar Mass: 494.41 g/mol
PropertyValue
Molecular FormulaC21H17Cl2N3O3S2
Molar Mass494.41 g/mol
CAS Number678985-72-3

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes. Notably, it has shown inhibitory effects on dihydrofolate reductase (DHFR) , an enzyme crucial for DNA synthesis and repair. By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate, leading to impaired synthesis of purines and pyrimidines necessary for nucleic acid production .

Therapeutic Potential

  • Antitumor Activity:
    • The compound has demonstrated significant antitumor effects in various cancer models. Its mechanism involves the disruption of DNA synthesis in rapidly dividing cancer cells, leading to cell death.
    • In studies involving animal models, the compound exhibited promising results against tumors such as melanoma and breast cancer.
  • Antimicrobial Properties:
    • Preliminary investigations have indicated that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance.
  • Anti-inflammatory Effects:
    • The compound has also been explored for its anti-inflammatory properties, showing potential in treating conditions such as rheumatoid arthritis by modulating inflammatory pathways.

Case Studies

  • Study on Antitumor Efficacy:
    • In a controlled study involving mice with induced tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues .
  • Antimicrobial Activity Assessment:
    • A recent study tested the compound against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound inhibited bacterial growth effectively at low concentrations .

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